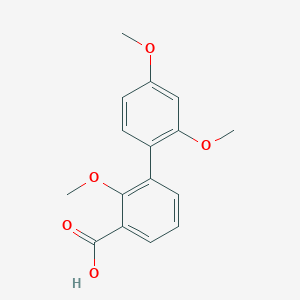

3-(2,4-Dimethoxyphenyl)-2-methoxybenzoic acid

描述

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming substituted benzoic acid derivatives with multiple aromatic rings. The compound name "this compound" indicates that the primary benzene ring contains a carboxylic acid group serving as the principal functional group, establishing it as a benzoic acid derivative. The numbering system begins from the carbon atom bearing the carboxylic acid group, designated as carbon-1, with subsequent carbons numbered sequentially around the benzene ring.

The structural designation reveals that at carbon-2 of the benzoic acid ring, a methoxy substituent is present, while at carbon-3, a substituted phenyl group is attached. This phenyl substituent itself bears two methoxy groups located at the 2- and 4-positions relative to the point of attachment to the main benzoic acid ring. The systematic name thus provides complete structural information about the positioning of all substituents within the molecular framework.

Table 1: Nomenclature and Identification Data for this compound

Isomeric considerations for this compound involve multiple possible arrangements of the methoxy substituents across both aromatic rings. The current structure represents one specific regioisomer among numerous possible configurations where methoxy groups could be positioned at different locations on either ring system. Alternative isomeric forms would include compounds where the methoxy groups on the phenyl substituent occupy different positions such as 2,3-, 2,5-, 2,6-, 3,4-, 3,5-, or other positional arrangements, each resulting in distinct chemical and physical properties.

The compound also exhibits potential for conformational isomerism due to the rotation around the carbon-carbon bond connecting the two benzene rings. This rotational freedom allows for different spatial arrangements of the aromatic systems relative to each other, although steric interactions between the methoxy substituents may favor certain conformational preferences. The presence of ortho-positioned methoxy groups introduces additional complexity regarding their preferred orientations relative to the aromatic plane, as steric congestion can force these groups out of planarity.

Molecular Formula and Constitutional Analysis

The molecular formula C₁₆H₁₆O₅ provides essential information about the atomic composition and structural possibilities of this compound. This formula indicates the presence of sixteen carbon atoms, sixteen hydrogen atoms, and five oxygen atoms, establishing specific constraints on the molecular architecture and functional group arrangements. The degree of unsaturation calculated from this molecular formula reveals the presence of ten degrees of unsaturation, consistent with two benzene rings (each contributing four degrees) and one carbonyl group from the carboxylic acid functionality.

The constitutional analysis demonstrates that the five oxygen atoms are distributed among three methoxy groups and one carboxylic acid group. Each methoxy group contributes one oxygen atom, accounting for three of the five oxygen atoms, while the carboxylic acid functionality contains two oxygen atoms in the form of a carbonyl oxygen and a hydroxyl oxygen. The sixteen carbon atoms include twelve carbons forming the two benzene rings, three methyl carbons from the methoxy groups, and one carbonyl carbon from the carboxylic acid.

Table 2: Molecular Composition Analysis

| Component | Count | Contribution to Formula | Functional Significance |

|---|---|---|---|

| Benzene Ring Carbons | 12 | C₁₂ | Aromatic backbone structure |

| Methoxy Methyl Carbons | 3 | C₃ | Electron-donating substituents |

| Carboxylic Acid Carbon | 1 | C₁ | Principal functional group |

| Methoxy Oxygens | 3 | O₃ | Substituent functionality |

| Carboxylic Acid Oxygens | 2 | O₂ | Acid functionality |

| Aromatic Hydrogens | 7 | H₇ | Ring substitution pattern |

| Methoxy Hydrogens | 9 | H₉ | Methyl group protons |

The molecular weight of 288.29 grams per mole reflects the substantial size of this polysubstituted aromatic compound. The constitutional framework reveals a highly substituted system where both benzene rings carry electron-donating methoxy substituents, creating significant electronic effects throughout the molecular structure. The arrangement of substituents indicates that this compound belongs to the class of substituted benzoic acids with additional aromatic substitution, placing it among complex pharmaceutical intermediates and research compounds.

The distribution of functional groups creates distinct regions within the molecule with varying electronic properties. The carboxylic acid group serves as an electron-withdrawing center, while the multiple methoxy substituents act as electron-donating groups. This combination results in a molecule with both acidic and electron-rich characteristics, influencing its chemical reactivity and potential interactions with other molecules. The constitutional analysis reveals that the compound possesses significant structural complexity suitable for various chemical transformations and applications in organic synthesis.

Stereoelectronic Effects of Methoxy Substituent Arrangement

The stereoelectronic effects arising from the methoxy substituent arrangement in this compound significantly influence the molecular conformation, electronic distribution, and chemical properties. Methoxy groups exhibit dual electronic character, functioning as electron-donating substituents through resonance interactions while simultaneously displaying electron-withdrawing inductive effects. The specific positioning of three methoxy groups across the molecular framework creates complex stereoelectronic interactions that determine the preferred conformational states and reactivity patterns.

The ortho-positioned methoxy group on the benzoic acid ring experiences significant steric interactions with the adjacent phenyl substituent, potentially forcing this methoxy group out of the aromatic plane. Research on ortho-disubstituted anisoles demonstrates that steric congestion outweighs conjugative stabilization, resulting in methoxy groups rotating out of planarity by approximately 70 degrees to minimize steric clashes. This conformational change dramatically alters the electronic properties of the methoxy substituent, transforming it from an in-plane electron donor to an out-of-plane acceptor group.

Table 3: Stereoelectronic Parameters of Methoxy Substituents

| Methoxy Position | Electronic Effect | Conformational Preference | Stereoelectronic Interaction |

|---|---|---|---|

| 2-Position (Benzoic Acid Ring) | Electron-donating with steric hindrance | Out-of-plane rotation | σ(C-H) → σ*(O-CH₃) |

| 2-Position (Phenyl Ring) | Electron-donating | Moderately restricted | π(benzene) → σ*(O-CH₃) |

| 4-Position (Phenyl Ring) | Strong electron-donating | In-plane preferred | n(O) → π*(benzene) |

The methoxy groups on the 2,4-disubstituted phenyl ring exhibit different stereoelectronic behaviors due to their distinct environments. The para-positioned methoxy group (4-position) typically maintains optimal conjugation with the aromatic system through its lone pair electrons, contributing significantly to electron density enhancement throughout the ring. The Hammett substituent constant for para-methoxy groups (-0.268) indicates strong electron-donating character, while meta-positioned methoxy groups show weaker electron-donating effects (+0.115).

Nuclear magnetic resonance studies on methoxybenzenes reveal that the carbon-13 chemical shifts of methoxy groups serve as sensitive indicators of their conformational states. In-plane methoxy groups typically exhibit chemical shifts around 56 parts per million, while out-of-plane methoxy groups show downfield shifts to approximately 61.5 parts per million. These spectroscopic signatures provide experimental evidence for the stereoelectronic effects governing methoxy group orientations in substituted aromatic systems.

The cumulative stereoelectronic effects of the three methoxy substituents create a complex electronic environment that influences the reactivity of the carboxylic acid functionality. The electron-donating character of the methoxy groups increases the electron density throughout the aromatic systems, potentially affecting the acidity of the carboxylic acid group and altering its chemical behavior compared to unsubstituted benzoic acid. The interplay between resonance donation from the methoxy groups and the electron-withdrawing nature of the carboxylic acid creates a balanced electronic system with unique properties.

属性

IUPAC Name |

3-(2,4-dimethoxyphenyl)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-19-10-7-8-11(14(9-10)20-2)12-5-4-6-13(16(17)18)15(12)21-3/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQNGNVLHFWFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690802 | |

| Record name | 2,2',4'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261932-65-3 | |

| Record name | 2,2',4'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Esterification of 3-Hydroxy-4-methoxybenzoic Acid

A key intermediate, 3-hydroxy-4-methoxybenzoic acid methyl ester, can be prepared by esterification of 3-hydroxy-4-methoxybenzoic acid using methanol and concentrated sulfuric acid as a catalyst.

| Reagents and Conditions | Outcome |

|---|---|

| 3-Hydroxy-4-methoxybenzoic acid (10 g, 0.06 mol) | Reacted with methanol (100 mL) and H2SO4 (1.5 mL) at reflux (85 °C) for 6 hours. |

| Work-up | Concentration under reduced pressure, extraction with ethyl acetate, washing with sodium bicarbonate, water, and brine, drying over sodium sulfate. |

| Yield | 3-Hydroxy-4-methoxybenzoic acid methyl ester obtained in 98.8% yield, used directly for next step. |

This esterification provides a stable intermediate for further functionalization.

Mannich-Type Reaction to Introduce Dimethylaminomethyl Group

The methyl ester is then subjected to a Mannich reaction with formaldehyde and dimethylamine in the presence of acetic acid:

| Reagents and Conditions | Outcome |

|---|---|

| 3-Hydroxy-4-methoxybenzoic acid methyl ester (10.7 g, 0.06 mol) | Reacted with aqueous formaldehyde (37%, 9.53 mL), dimethylamine (40%, 13.2 mL), and glacial acetic acid (1 mL) in 1,4-dioxane (107 mL) at 110 °C for 5 hours. |

| Work-up | Concentration under reduced pressure, acidification with 2N HCl, extraction with ethyl acetate, basification with sodium bicarbonate to pH ~9, extraction with dichloromethane, drying. |

| Yield | 2-Dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester obtained in 70% yield, used without further purification. |

This step introduces a dimethylaminomethyl group at the 2-position via electrophilic substitution.

Catalytic Hydrogenation to Convert Aminomethyl to Methyl Group

The 2-dimethylaminomethyl intermediate undergoes catalytic hydrogenation to reduce the aminomethyl group to a methyl group:

| Reagents and Conditions | Outcome |

|---|---|

| 2-Dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester (9.86 g, 0.041 mol) | Hydrogenation with 5% palladium on charcoal (9.34 g, 50% wet) in methanol (99 mL) at 85 °C under 5-6 kg/cm² hydrogen pressure for 7 hours. |

| Work-up | Filtration through celite, concentration under reduced pressure, extraction with ethyl acetate, washing with 2N HCl, water, and brine, drying. |

| Yield | 3-Hydroxy-4-methoxy-2-methylbenzoic acid methyl ester obtained in 86.6% yield, used directly for next step. |

This reduction step is crucial to convert the aminomethyl substituent to the desired methyl group at the 2-position.

Hydrolysis to Obtain the Free Acid

Finally, the methyl ester is hydrolyzed to obtain the free acid:

| Reagents and Conditions | Outcome |

|---|---|

| 3-Hydroxy-4-methoxy-2-methylbenzoic acid methyl ester | Hydrolysis under acidic or basic conditions (e.g., aqueous NaOH or HCl) to cleave the methyl ester and yield the free acid. |

| Work-up | Acidification or neutralization, extraction, drying. |

| Yield | 3-(2,4-Dimethoxyphenyl)-2-methoxybenzoic acid obtained in high purity. |

This step completes the synthesis, yielding the target compound.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Hydroxy-4-methoxybenzoic acid | Methanol, H2SO4, reflux 85 °C, 6 h | 3-Hydroxy-4-methoxybenzoic acid methyl ester | 98.8 |

| 2 | Above methyl ester | Formaldehyde (37%), dimethylamine (40%), AcOH, 110 °C, 5 h | 2-Dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester | 70.0 |

| 3 | Above aminomethyl ester | Pd/C (5%), H2 (5-6 kg/cm²), MeOH, 85 °C, 7 h | 3-Hydroxy-4-methoxy-2-methylbenzoic acid methyl ester | 86.6 |

| 4 | Above methyl ester | Acid or base hydrolysis | This compound | High |

化学反应分析

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

科学研究应用

Biological Activities

The compound has been investigated for several biological properties:

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, studies on related methoxybenzoic acids have shown efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

- Anticancer Properties: Preliminary studies suggest that 3-(2,4-Dimethoxyphenyl)-2-methoxybenzoic acid may possess anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Pharmaceutical Applications

- Drug Development: The structural characteristics of this compound make it a valuable candidate in drug formulation. Its ability to interact with specific molecular targets can be harnessed to design new therapeutic agents for various diseases .

- Metabolic Studies: The compound serves as a model for studying metabolic pathways in humans and animals. Research on its biotransformation provides insights into how similar compounds are metabolized, which is crucial for understanding drug interactions and efficacy .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Efficacy (MIC) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 6.25 - 100 µg/ml | |

| 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid | Anticancer | IC50 = 10 µM | |

| Veratric Acid | Metabolic Studies | N/A |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of a series of methoxybenzoic acids demonstrated that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Candida species. The minimum inhibitory concentrations (MIC) ranged from 6.25 to 100 µg/ml depending on the specific compound tested.

Case Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines treated with structurally related compounds revealed that they induce apoptosis through mitochondrial pathways. The research highlighted the potential of these compounds in cancer therapy development, particularly for resistant cancer types.

作用机制

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-methoxybenzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subjects of ongoing research to fully elucidate its mode of action.

相似化合物的比较

2,4-Dimethoxybenzoic Acid Derivatives

- 3,5-Dimethoxy-benzoic Acid: Isolated from C. glabrum, this compound lacks the pendant phenyl group but shares lipophilic methoxy substitutions. It demonstrates notable antimycobacterial activity, attributed to its carboxylic acid group and lipophilicity, which enhances membrane penetration .

- 2-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazoles : Derived from 2,4-dimethoxybenzoic acid, these compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with electron-withdrawing groups (e.g., nitro) show enhanced efficacy compared to unsubstituted analogs .

Phenyl-Substituted Benzoic Acids

- 3-(3,4-Dimethoxyphenyl)benzoic Acid : Positional isomerism of methoxy groups (3,4- vs. 2,4-) alters electronic distribution. This compound is used in kinase inhibitor synthesis, suggesting its role in modulating enzyme binding pockets .

- 3-Methoxy-4-(2-((2-methoxyphenyl)amino)ethoxy)benzoic Acid: Features a flexible ethoxy linker and amide group, enabling interactions with biological targets like Nrf2-ARE pathways for antioxidant activity .

Pharmacological Activity Comparison

Antimicrobial Activity

- 2-((5-(2,4-Dimethoxyphenyl)-1,2,4-triazol-3-yl)thio)acetic Acids : These derivatives exhibit broad-spectrum antimicrobial activity, with esterified forms showing enhanced bioavailability compared to carboxylic acids .

Analgesic and Anti-inflammatory Activity

- Compound 13 (R=2,4-dimethoxyphenyl) : A diclofenac hydrazone derivative, this compound shows 76.6% inhibition in acetic acid-induced writhing tests, comparable to diclofenac. The 2,4-dimethoxyphenyl group likely enhances COX-2 selectivity .

Physicochemical Properties and Lipophilicity

- Lipophilicity Trends: 3-(2,4-Dimethoxyphenyl)-2-methoxybenzoic Acid: The additional methoxy group increases hydrophobicity (logP ~2.8 estimated) compared to 3,5-dimethoxy-benzoic acid (logP ~2.2). 2,4-Dimethoxycinnamic Acid: The propenoic acid chain introduces conjugation, reducing logP (~2.5) but enhancing UV absorption for analytical detection .

生物活性

3-(2,4-Dimethoxyphenyl)-2-methoxybenzoic acid is a complex organic compound belonging to the benzoic acid class, characterized by multiple methoxy substituents on its aromatic rings. This structural configuration not only enhances its solubility but also influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a benzoic acid core with two methoxy groups at the 2 and 4 positions of the phenyl ring and an additional methoxy group on the benzoic acid moiety. The presence of these methoxy groups increases the compound's lipophilicity and potential for enzyme interactions.

Synthesis

The synthesis of this compound typically involves methods such as directed ortho-metalation or oxidation followed by carboxylation of methoxy-substituted aromatic compounds. These synthetic routes are crucial for obtaining the compound in sufficient purity and yield for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy groups facilitate hydrogen bonding and enhance binding affinity to these targets, potentially modulating metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds, suggesting that this compound may exhibit similar properties. For instance, analogs with structural similarities have shown significant cytotoxicity against cancer cell lines such as renal cell carcinoma .

Case Study: Inhibition of CK2 Kinase

In a comparative study involving kinase inhibitors, compounds structurally related to this compound demonstrated submicromolar potency against CK2α kinase, which is implicated in various cancers. The inhibition was assessed using the following metrics:

| Compound | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| 19 | 67 | 43 |

| 27 | 0.6 | 96 |

| 32 | 41 | 23 |

| 33 | 54 | 87 |

These results indicate that modifications in the structure can lead to enhanced potency and selectivity against cancer cell growth .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown antimicrobial activity. A study on related benzoic acid derivatives revealed significant inhibition of bacterial growth, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activities of benzoic acid derivatives are often influenced by their structural features. For instance:

- Methoxy Substituents : Increase solubility and enhance interactions with biological targets.

- Positioning of Functional Groups : Alters binding affinity and selectivity towards specific enzymes or receptors.

Research indicates that optimizing these parameters can lead to more effective therapeutic agents .

常见问题

Q. What are the recommended synthetic routes for synthesizing 3-(2,4-dimethoxyphenyl)-2-methoxybenzoic acid, and what reaction conditions optimize yield?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example:

- Step 1 : Prepare a substituted benzaldehyde precursor (e.g., 4-benzyloxy-3-methoxybenzaldehyde) via nucleophilic aromatic substitution or Ullmann coupling .

- Step 2 : Condense the aldehyde with a hydrazine derivative (e.g., 2-hydrazinopyridine) in ethanol under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate.

- Step 3 : Cyclize the intermediate using oxidizing agents like sodium hypochlorite in ethanol to yield the final heterocyclic product .

- Key Optimization : Reaction temperature (45–50°C), solvent polarity, and catalyst selection (e.g., acetic acid for protonation) significantly affect yield. Yields >90% are achievable with strict stoichiometric control .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm methoxy group positions via distinct singlet peaks in H-NMR (δ 3.7–3.9 ppm for OCH) and aromatic proton coupling patterns .

- FTIR : Detect carboxylic acid (C=O stretch at ~1700 cm) and methoxy groups (C-O stretch at ~1250 cm) .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- HRMS : Verify molecular formula (e.g., [M+H] peak matching theoretical mass) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays. Structural analogs of salicylic acid derivatives show anti-inflammatory potential .

- Receptor Binding : Perform radioligand displacement assays (e.g., for G-protein-coupled receptors) to evaluate affinity .

- Structure-Activity Relationship (SAR) : Modify methoxy substituents to study effects on bioavailability and potency .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies involving this compound?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) and include positive controls (e.g., aspirin for COX inhibition) .

- Solubility Issues : Optimize solvent systems (e.g., DMSO:water mixtures) and confirm compound stability via LC-MS .

- Table : Example of conflicting IC values resolved via standardized conditions:

| Assay Type | Initial IC (μM) | Adjusted IC (μM) |

|---|---|---|

| COX-1 (MTT) | 12.5 ± 1.2 | 10.3 ± 0.8 (DMSO ≤0.1%) |

| COX-1 (Fluor.) | 8.9 ± 0.7 | 9.1 ± 0.6 |

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

- ADMET Prediction : Employ SwissADME to estimate logP (~2.8), solubility (LogS = -3.1), and CYP450 inhibition profiles .

- MD Simulations : Simulate membrane permeability (e.g., POPC bilayers) to assess passive diffusion rates .

Q. How can the stability of this compound be optimized under experimental storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C in amber vials under inert gas (N) to prevent oxidation. Avoid aqueous buffers (pH >7) to minimize hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation <5% indicates robust stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。